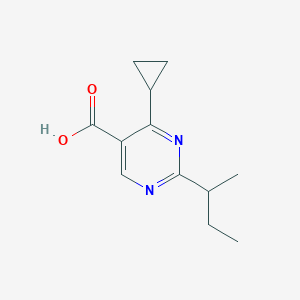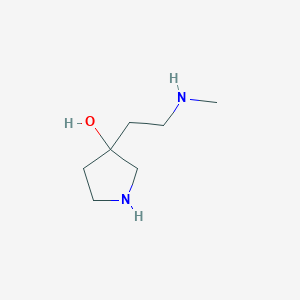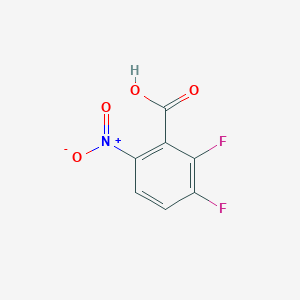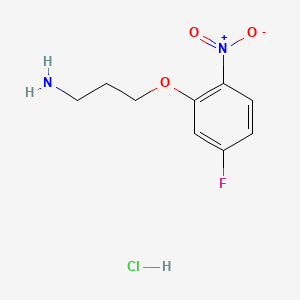
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is a chemical compound with the molecular formula C9H11FN2O3·HCl It is known for its unique structure, which includes a fluorine atom, a nitro group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride typically involves a multi-step process. One common method starts with the nitration of 5-fluoro-2-nitrophenol to introduce the nitro group. This is followed by the reaction with 3-chloropropan-1-amine to form the desired amine compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated synthesis, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride.
科学的研究の応用
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride involves its interaction with specific molecular targets. The fluorine and nitro groups play a crucial role in its binding affinity and selectivity. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
- 3-(5-Fluoro-2-aminophenoxy)propan-1-aminehydrochloride
- 3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrobromide
Uniqueness
3-(5-Fluoro-2-nitrophenoxy)propan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H12ClFN2O3 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC名 |
3-(5-fluoro-2-nitrophenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11FN2O3.ClH/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11;/h2-3,6H,1,4-5,11H2;1H |
InChIキー |
ZQNNBBOPCTYLSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


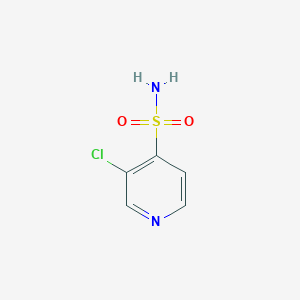



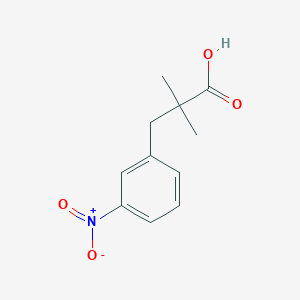



![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
